

# Application Notes: Antimicrobial Profiling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

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## Compound of Interest

**Compound Name:** N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

**Cat. No.:** B1671000

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## Introduction

**N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide** is a Schiff base derivative. Schiff bases, characterized by their azomethine group (-C=N-), are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The antimicrobial potential of Schiff bases is often attributed to the imine group, which can interact with essential biomolecules in microorganisms, leading to the disruption of normal cellular processes. The specific antimicrobial activity of this compound has not been extensively reported in publicly available literature; therefore, the following application notes provide a general framework for its evaluation based on established protocols for similar molecules.

## Mechanism of Action (Hypothesized)

The precise mechanism of action for **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide** is not yet elucidated. However, based on the known mechanisms of other Schiff bases, potential modes of action could include:

- **Enzyme Inhibition:** The azomethine nitrogen may chelate with metal ions present in the active sites of microbial enzymes, rendering them inactive.
- **Cell Wall Disruption:** The compound might interfere with the biosynthesis of peptidoglycan in bacteria, leading to a compromised cell wall and subsequent cell lysis.
- **DNA Interaction:** It may bind to microbial DNA, inhibiting replication and transcription processes.
- **Protein Synthesis Inhibition:** The compound could potentially interfere with ribosomal function, thereby halting protein synthesis.

Further research is required to determine the specific molecular targets of this compound.

## Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide** are not available in the cited literature. The tables are structured to show how experimental data for this compound could be presented.

Table 1: In Vitro Antibacterial Activity of **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide**

Test Microorganism	Gram Stain	Disk Diffusion (Zone of Inhibition in mm)	Minimum Inhibitory Concentration (MIC) in µg/mL	Minimum Bactericidal Concentration (MBC) in µg/mL
Staphylococcus aureus (ATCC 25923)	Gram-positive	18	64	128
Bacillus subtilis (ATCC 6633)	Gram-positive	20	32	64
Escherichia coli (ATCC 25922)	Gram-negative	14	128	256
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	12	256	>512
Positive Control (Ciprofloxacin)	-	30 (for E. coli)	0.015 (for E. coli)	0.03 (for E. coli)
Negative Control (DMSO)	-	0	>1024	>1024

Table 2: In Vitro Antifungal Activity of **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide**

Test Microorganism	Type	Disk Diffusion (Zone of Inhibition in mm)	Minimum Inhibitory Concentration (MIC) in µg/mL	Minimum Fungicidal Concentration (MFC) in µg/mL
Candida albicans (ATCC 90028)	Yeast	16	128	256
Aspergillus niger (ATCC 16404)	Mold	13	256	512
Positive Control (Fluconazole)	-	25 (for C. albicans)	0.5 (for C. albicans)	1 (for C. albicans)
Negative Control (DMSO)	-	0	>1024	>1024

## Experimental Protocols

The following are detailed protocols for the key antimicrobial assays that can be used to evaluate **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide**.

### Protocol 1: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of the compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide**
- Sterile 6 mm filter paper disks
- Mueller-Hinton Agar (MHA) plates
- Test microbial strains (e.g., *S. aureus*, *E. coli*)

- Positive control antibiotic disks (e.g., ciprofloxacin)
- Negative control (solvent used to dissolve the compound, e.g., DMSO)
- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator

#### Procedure:

- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
- Disk Preparation and Application:
  - Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
  - Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired dose per disk (e.g., 30  $\mu$ g/disk).
  - Allow the solvent to evaporate completely from the disks in a sterile environment.
  - Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure the disks are firmly pressed onto the agar surface.
- Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
- Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

## Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide** stock solution
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable broth
- Test microbial strains
- Positive control antibiotic
- Negative control (broth and solvent)
- Sterile multichannel pipette and tips
- Incubator

Procedure:

- Plate Preparation: Add 100  $\mu$ L of sterile MHB to all wells of a 96-well plate.
- Serial Dilution:
  - Add 100  $\mu$ L of the test compound stock solution to the first well of a row.
  - Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, mixing, and continuing this process across the row. Discard 100  $\mu$ L from the last well.
- Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.

- Inoculation: Add 100  $\mu$ L of the diluted inoculum to each well, resulting in a final volume of 200  $\mu$ L.
- Controls:
  - Growth Control: A well containing only broth and inoculum.
  - Sterility Control: A well containing only broth.
  - Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).

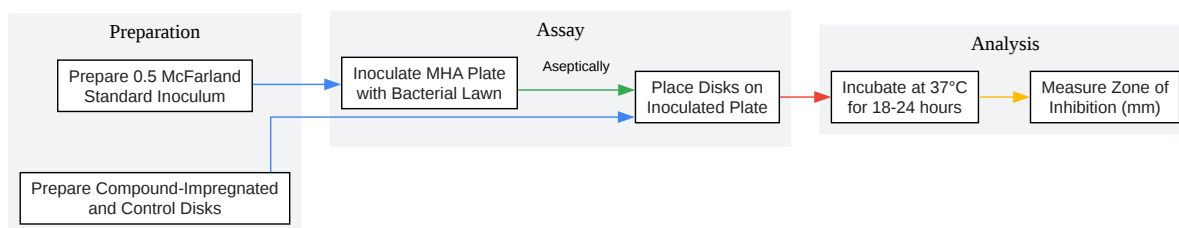
## Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of the compound that kills the microorganisms. [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Subculturing: Following the MIC determination, take a 10-100  $\mu$ L aliquot from each well that showed no visible growth in the MIC assay.
- Plating: Spread the aliquot onto a fresh MHA plate (or other suitable agar).
- Incubation: Incubate the plates at 37°C for 24-48 hours.
- Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.

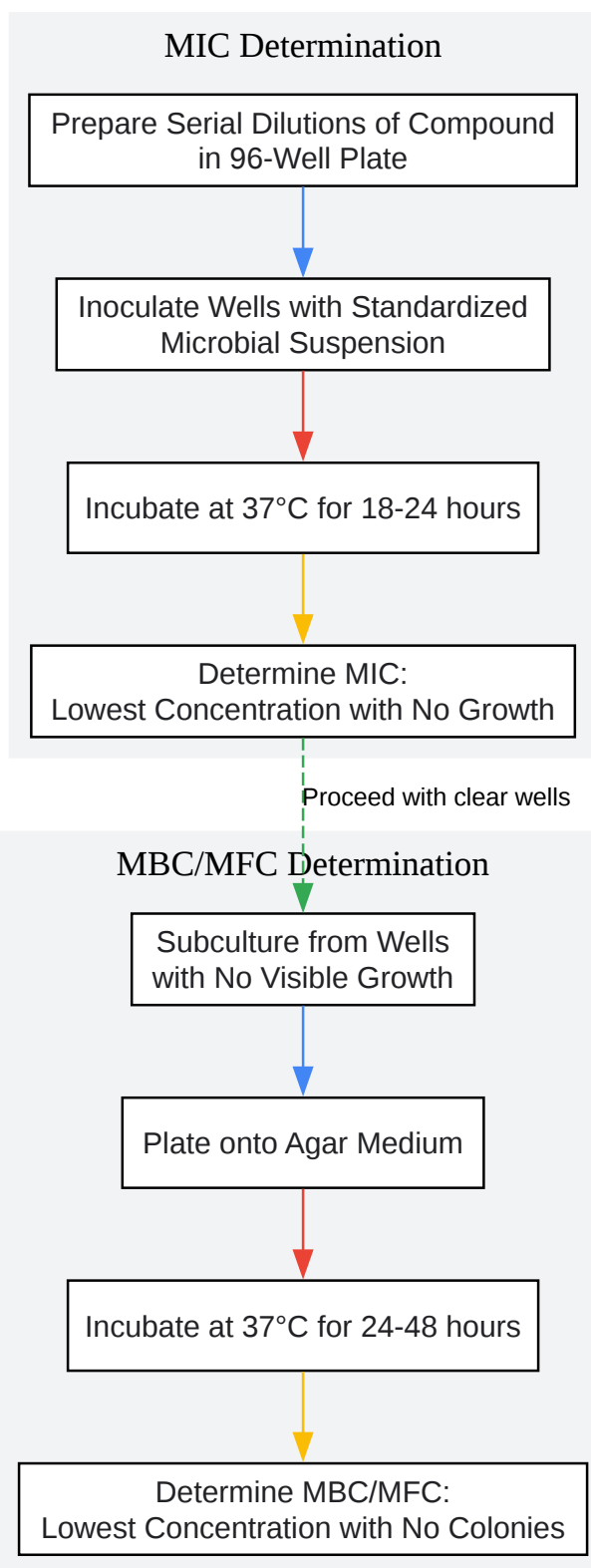
## Visualizations



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Caption: Kirby-Bauer Disk Diffusion Assay Workflow.





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Caption: Workflow for MIC and MBC/MFC Determination.

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